[(2R)-1-methylpiperidin-2-yl]methanamine
Description
Properties
IUPAC Name |
[(2R)-1-methylpiperidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUMJZMVFCLQBI-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@@H]1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanide Addition and Reduction
Lithium aluminum hydride (LiAlH₄) reduction of 1 followed by hydrogenolysis generates diamine 3 , a precursor for secondary amines. For the target compound, introducing a methyl group at the piperidine nitrogen requires alkylation prior to reduction. For example, treating 1 with methyl iodide under basic conditions forms N-methylated intermediates, which are subsequently reduced to [(2R)-1-methylpiperidin-2-yl]methanamine. This method’s stereochemical outcome depends on the chiral center’s integrity during alkylation and reduction steps.
Diastereoselective Imine Reduction
Addition of organolithium reagents (e.g., PhLi) to 1 in the presence of LiBr yields disubstituted amine 19 , which undergoes diastereoselective reduction to form diamino alcohols (13a–c ). By substituting methylating agents for aryl groups, this pathway could be adapted to install the N-methyl moiety while preserving the R-configuration at C2.
Resolution of Racemic Mixtures via Chiral Acids
Patent US20050153963 demonstrates the resolution of enantiomers using N-acetyl-D-leucine to isolate (1R)-[(2R)-(1-methylpiperidin-2-yl)]phenylmethanamine with >99% enantiomeric excess (ee). This approach is adaptable to this compound by omitting the phenyl substituent.
Diastereomeric Salt Formation
A racemic mixture of the target amine is treated with N-acetyl-D-leucine in methanol, forming diastereomeric salts. Differential solubility enables separation via sequential recrystallizations. After four recrystallizations from propan-2-ol, the (2R) enantiomer is isolated as a hydrochloride salt with [α]D²⁵ = −11° (c = 1, MeOH).
Yield and Scalability Considerations
The resolution method achieves high enantiopurity but suffers from moderate yields (∼40% after four crystallizations). Industrial scalability is further limited by the need for large solvent volumes and repeated purification steps.
Transfer Hydrogenation for N-Methylation
Patent US8697876B2 describes a transfer hydrogenation protocol to convert piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using formaldehyde and a palladium catalyst. This method is applicable to piperidine derivatives, enabling N-methylation without requiring pre-functionalized intermediates.
Methylation of Piperidine Precursors
A piperidin-2-ylmethanamine precursor is treated with formaldehyde under transfer hydrogenation conditions (Pd/C, H₂O, 25°C). The reaction proceeds via imine formation, followed by reduction to install the methyl group at the nitrogen. Subsequent purification via silica gel chromatography yields this compound with >90% purity.
Stereochemical Retention
Critical to this method is the retention of configuration at C2 during methylation. Nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) analyses confirm no racemization occurs under optimized conditions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-methylpiperidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds such as aldehydes and ketones.
Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a typical reducing agent used in the reduction of this compound.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst to facilitate the reaction.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
[(2R)-1-methylpiperidin-2-yl]methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(2R)-1-methylpiperidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
Key Insights :
- Lipophilicity : Benzyl-substituted analogues (e.g., C₁₃H₂₀N₂) exhibit higher lipophilicity, which may enhance membrane permeability but reduce water solubility .
- Stereochemistry : The (2R) configuration in the target compound is critical for enantioselective interactions with biological targets, as seen in analogues like (2S)-1-benzylpiperidin-2-yl derivatives .
Ring Size and Heteroatom Modifications
Key Insights :
- Ring Size : Pyrrolidine analogues (5-membered ring) offer greater flexibility but may reduce binding specificity compared to piperidine derivatives .
- Functional Groups : Carbamate derivatives (e.g., Rivastigmine analogues) show improved AChE inhibition due to covalent interactions with catalytic serine residues .
Pharmacological and Physicochemical Comparisons
Acetylcholinesterase (AChE) Inhibition
- Target Compound : While direct AChE data for this compound is unavailable, structurally related piperidine derivatives (e.g., [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate) exhibit strong AChE binding (ΔG = -8.5 kcal/mol) via interactions with Trp285, Tyr341, and Phe337 residues .
- Analogues: 4-Amino-2-styrylquinoline: Binds Trp85 and Gly119 (ΔG = -9.2 kcal/mol) . Bisdemethoxycurcumin: Interacts with His446 (ΔG = -8.8 kcal/mol) .
ADME Properties
| Property | This compound | [3-(1-Methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate | (1-Benzylpiperidin-2-yl)methanamine |
|---|---|---|---|
| Molecular Weight | 128.22 | 292.38 | 204.32 |
| H-bond Donors | 2 (NH₂) | 1 (carbamate NH) | 2 (NH₂) |
| LogP (Predicted) | 1.2 | 3.5 | 2.8 |
| BBB Permeability | High | Moderate | Low |
Biological Activity
[(2R)-1-methylpiperidin-2-yl]methanamine, commonly referred to as a piperidine derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
1. Chemical Structure and Properties
This compound is characterized by a piperidine ring with a methyl group at the 1-position and an amine functional group. Its structural formula can be represented as follows:
This compound's unique structure contributes to its ability to interact with various biological targets, making it a subject of interest in drug discovery.
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Apoptosis : Certain derivatives have shown enhanced cytotoxicity in tumor cell lines, suggesting their role in inducing apoptosis. For instance, compounds targeting monoacylglycerol lipase (MAGL) have demonstrated antitumor activity by modulating lipid signaling pathways associated with cancer progression .
- Targeting Specific Receptors : Piperidine derivatives have been identified as ligands for muscarinic acetylcholine receptors (M3R), which are involved in cancer cell proliferation and metastasis. Activation of these receptors has been linked to colorectal cancer progression .
2.2 Neuroprotective Effects
The compound's potential in neurodegenerative diseases, particularly Alzheimer's disease, is noteworthy:
- Cholinesterase Inhibition : Similar piperidine-based compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters involved in cognitive function. This inhibition may enhance cholinergic signaling, offering therapeutic benefits in Alzheimer’s disease .
- Antioxidant Properties : Research has indicated that certain piperidine derivatives possess antioxidant capabilities, which can protect neuronal cells from oxidative stress—a key factor in neurodegeneration .
2.3 Antiviral Activity
Emerging studies suggest that this compound may also exhibit antiviral properties:
- Inhibition of Viral Proteases : Compounds with similar piperidine structures have shown promise as inhibitors of viral proteases, including those from SARS-CoV-2. These interactions can prevent viral replication and enhance therapeutic efficacy against viral infections .
3. Case Studies and Research Findings
4. Conclusion
This compound exemplifies the potential of piperidine derivatives in pharmacology, showcasing diverse biological activities ranging from anticancer effects to neuroprotection and antiviral properties. Ongoing research aims to further elucidate its mechanisms of action and optimize its therapeutic applications across various medical fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
